molecular formula C15H24ClNO B12779872 (E)-4-(4-Methoxyphenyl)-alpha-methylcyclohexanemethylamine hydrochloride CAS No. 113524-40-6

(E)-4-(4-Methoxyphenyl)-alpha-methylcyclohexanemethylamine hydrochloride

Katalognummer: B12779872
CAS-Nummer: 113524-40-6
Molekulargewicht: 269.81 g/mol
InChI-Schlüssel: AGXBGRIWFHAIKG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-4-(4-Methoxyphenyl)-alpha-methylcyclohexanemethylamine hydrochloride is a chemical compound with a complex structure that includes a methoxyphenyl group, a methylcyclohexane ring, and an amine group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(4-Methoxyphenyl)-alpha-methylcyclohexanemethylamine hydrochloride typically involves multiple steps, including the formation of the cyclohexane ring, the introduction of the methoxyphenyl group, and the addition of the amine group. Common reagents used in these reactions include cyclohexanone, methoxybenzene, and methylamine. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors, continuous flow processes, and advanced purification techniques. The use of automated systems and quality control measures ensures that the compound is produced efficiently and meets the required specifications for its intended applications.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-4-(4-Methoxyphenyl)-alpha-methylcyclohexanemethylamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amine derivatives.

Wissenschaftliche Forschungsanwendungen

(E)-4-(4-Methoxyphenyl)-alpha-methylcyclohexanemethylamine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (E)-4-(4-Methoxyphenyl)-alpha-methylcyclohexanemethylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific context and application of the compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to (E)-4-(4-Methoxyphenyl)-alpha-methylcyclohexanemethylamine hydrochloride include other methoxyphenyl derivatives and cyclohexanemethylamine derivatives. These compounds share structural similarities but may differ in their chemical properties and applications.

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

113524-40-6

Molekularformel

C15H24ClNO

Molekulargewicht

269.81 g/mol

IUPAC-Name

1-[4-(4-methoxyphenyl)cyclohexyl]ethanamine;hydrochloride

InChI

InChI=1S/C15H23NO.ClH/c1-11(16)12-3-5-13(6-4-12)14-7-9-15(17-2)10-8-14;/h7-13H,3-6,16H2,1-2H3;1H

InChI-Schlüssel

AGXBGRIWFHAIKG-UHFFFAOYSA-N

Kanonische SMILES

CC(C1CCC(CC1)C2=CC=C(C=C2)OC)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.